molecular formula C30H52I2O2 B14259635 2,3-Bis(dodecyloxy)-1,4-diiodobenzene CAS No. 378233-26-2

2,3-Bis(dodecyloxy)-1,4-diiodobenzene

Cat. No.: B14259635
CAS No.: 378233-26-2
M. Wt: 698.5 g/mol
InChI Key: UPJDLRFTGVUOTH-UHFFFAOYSA-N
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Description

2,3-Bis(dodecyloxy)-1,4-diiodobenzene is an organic compound characterized by the presence of two dodecyloxy groups and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene typically involves the iodination of a precursor compound, such as 2,3-bis(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate (KIO3) under acidic conditions. The reaction is usually performed in a solvent such as acetic acid at elevated temperatures to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(dodecyloxy)-1,4-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

    Oxidation and Reduction: The dodecyloxy groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the dodecyloxy groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides or thiols can be formed.

    Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.

Scientific Research Applications

2,3-Bis(dodecyloxy)-1,4-diiodobenzene has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of liquid crystals and organic semiconductors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.

    Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene depends on the specific application. In coupling reactions, the iodine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. In biological systems, the compound’s effects would depend on its interaction with cellular components, potentially involving iodine-mediated oxidative stress or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(dodecyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.

    2,3-Bis(dodecyloxy)-1,4-dibromobenzene: Contains bromine atoms instead of iodine, which can affect the reactivity and selectivity in chemical reactions.

    2,3-Bis(dodecyloxy)-1,4-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.

Uniqueness

2,3-Bis(dodecyloxy)-1,4-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity in substitution and coupling reactions compared to its bromine or chlorine analogs. This makes it a valuable compound for synthesizing complex organic molecules and materials with specific properties.

Properties

CAS No.

378233-26-2

Molecular Formula

C30H52I2O2

Molecular Weight

698.5 g/mol

IUPAC Name

2,3-didodecoxy-1,4-diiodobenzene

InChI

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-25-33-29-27(31)23-24-28(32)30(29)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3

InChI Key

UPJDLRFTGVUOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=CC(=C1OCCCCCCCCCCCC)I)I

Origin of Product

United States

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